molecular formula C5H12N2O3 B1633268 O-(2-Aminoethyl)-L-serine CAS No. 997-44-4

O-(2-Aminoethyl)-L-serine

Cat. No.: B1633268
CAS No.: 997-44-4
M. Wt: 148.16 g/mol
InChI Key: SLTGLTLBIVDQKE-BYPYZUCNSA-N
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Description

O-(2-Aminoethyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of the ethyl chain, which is further connected to the serine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Aminoethyl)-L-serine typically involves the reaction of L-serine with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the proper formation of the desired product. The reaction can be represented as follows: [ \text{L-Serine} + \text{Ethylenediamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts to enhance the reaction efficiency. Enzymes such as transaminases can be employed to facilitate the transfer of the amino group, leading to higher yields and reduced reaction times.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form primary amines, which can further react to form secondary and tertiary amines.

    Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary, secondary, and tertiary amines.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

O-(2-Aminoethyl)-L-serine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of biodegradable polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(2-Aminoethyl)-L-serine involves its interaction with specific enzymes and receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, leading to the production of bioactive molecules.

Comparison with Similar Compounds

  • O-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • O-(2-Aminoethyl)polyethylene glycol

Comparison: O-(2-Aminoethyl)-L-serine is unique due to its specific structure and the presence of the serine moiety, which imparts distinct biochemical properties. Compared to other similar compounds, it has a higher affinity for certain enzymes and receptors, making it a valuable tool in biochemical research.

Properties

IUPAC Name

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGLTLBIVDQKE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912533
Record name O-(2-Aminoethyl)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15219-97-3, 997-44-4
Record name O-(2-Aminoethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15219-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxalysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, 3-(2-aminoethoxy)-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(2-Aminoethyl)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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